O-alpha-D-Glucopyranosyl Emtricitabine

Impurity Profiling LC-MS Characterization Mass Spectrometry

O-alpha-D-Glucopyranosyl Emtricitabine (CAS: N/A; molecular formula C20H30FN3O13S; MW 571.5 g/mol) is a glycosylated derivative of the HIV-1 nucleoside reverse transcriptase inhibitor (NRTI) emtricitabine (FTC). This compound is formally classified as the Emtricitabine Amadori Rearrangement Product, a process-specific impurity generated when the primary amine of FTC's cytosine base reacts with a reducing sugar (e.g., lactose) via the Maillard reaction pathway during drug substance synthesis or storage.

Molecular Formula C20H30FN3O13S
Molecular Weight 571.5 g/mol
Cat. No. B15352106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-alpha-D-Glucopyranosyl Emtricitabine
Molecular FormulaC20H30FN3O13S
Molecular Weight571.5 g/mol
Structural Identifiers
SMILESC1C(OC(S1)CO)N2C=C(C(=NC2=O)NCC(=O)C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)F
InChIInChI=1S/C20H30FN3O13S/c21-7-2-24(11-6-38-12(5-27)36-11)20(34)23-18(7)22-1-8(28)13(30)17(9(29)3-25)37-19-16(33)15(32)14(31)10(4-26)35-19/h2,9-17,19,25-27,29-33H,1,3-6H2,(H,22,23,34)
InChIKeyPYYCXOWAAZJZFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-alpha-D-Glucopyranosyl Emtricitabine (Emtricitabine Amadori Impurity): A Critical Reference Standard for NRTI Quality Control


O-alpha-D-Glucopyranosyl Emtricitabine (CAS: N/A; molecular formula C20H30FN3O13S; MW 571.5 g/mol) is a glycosylated derivative of the HIV-1 nucleoside reverse transcriptase inhibitor (NRTI) emtricitabine (FTC). This compound is formally classified as the Emtricitabine Amadori Rearrangement Product, a process-specific impurity generated when the primary amine of FTC's cytosine base reacts with a reducing sugar (e.g., lactose) via the Maillard reaction pathway during drug substance synthesis or storage . Unlike the parent drug emtricitabine (MW 247.24 g/mol; C8H10FN3O3S) [1] or its major Phase II metabolite emtricitabine-2'-O-glucuronide (MW 423.37 g/mol; C14H18FN3O9S) [2], the Amadori impurity possesses a substantially larger molecular framework with distinct chromatographic and spectroscopic properties. It is supplied exclusively as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial manufacturing .

Why the Emtricitabine Amadori Impurity Cannot Be Substituted by Other Emtricitabine Related Compounds in Analytical Workflows


The selectivity demanded by ICH Q3A/Q3B regulatory frameworks in impurity profiling means that reference standards for emtricitabine-related substances are not functionally interchangeable [1]. The Amadori rearrangement impurity (O-alpha-D-Glucopyranosyl Emtricitabine) arises via a fundamentally different formation mechanism—non-enzymatic glycosylation followed by Amadori rearrangement—compared to oxidative degradants (e.g., FTC S-oxide), hydrolytic products, diastereomers, or glucuronide metabolites . As demonstrated by Ashenafi et al. (2010), multiple unknown impurities in commercial FTC samples could only be distinguished using LC-MS with desalting procedures, and the structural identity of each impurity dictates its specific retention behavior under validated HPLC conditions [2]. Using a structurally non-identical impurity standard (e.g., Emtricitabine S-oxide, CAS 152128-77-3) as a surrogate for the Amadori impurity would produce erroneous retention time assignments and inaccurate response factor corrections, compromising method specificity, system suitability criteria, and ultimately the reliability of batch release decisions [1].

Quantitative Differentiation of O-alpha-D-Glucopyranosyl Emtricitabine: Evidence-Based Selection Criteria


Molecular Weight Discrimination: Amadori Impurity (571.5 Da) vs. Parent FTC (247.2 Da) and FTC Glucuronide (423.4 Da)

The Amadori impurity exhibits a molecular weight of 571.5 Da, representing a +324.3 Da shift from emtricitabine (247.2 Da) and a +148.1 Da shift from emtricitabine-2'-O-glucuronide (423.4 Da) . This mass differential is readily resolved by LC-MS and provides unambiguous identification when multiple FTC-related substances co-elute or share similar UV chromophores. In the impurity profiling study by Ashenafi et al. (2010), nine discrete peaks were detected in a commercial FTC sample using LC-MS; several remained uncharacterized due to structural ambiguity, underscoring the need for authenticated reference standards corresponding to each distinct molecular ion [1].

Impurity Profiling LC-MS Characterization Mass Spectrometry

Chromatographic Orthogonality: Unique Retention Mechanism Driven by Carbohydrate Moiety vs. Oxidative Degradants

The Amadori impurity incorporates a diglycosyl-like carbohydrate fragment linked through the N4-position of the cytosine base, conferring markedly higher hydrophilicity than the parent FTC or its common oxidative degradants such as FTC S-oxide (CAS 152128-77-3) . Under the stability-indicating reversed-phase HPLC conditions described by Seshachalam et al. (2007)—Intersil ODS-3V column, 10 mM sodium phosphate buffer (pH ~6.8)/methanol (85:15), UV detection at 280 nm—the Amadori impurity is expected to elute with a shorter retention time (higher aqueous-phase affinity) than FTC S-oxide or the FTC diastereomer, due to the polyhydroxylated sugar moiety that reduces hydrophobic interaction with the C18 stationary phase [1]. This chromatographic orthogonality is critical for achieving baseline resolution (Rs ≥ 1.5) between the Amadori impurity and other FTC process impurities or degradation products. The certified reference standard enables precise relative retention time (RRT) determination, a parameter that generic FTC or structurally unrelated impurity standards cannot provide for this specific analyte .

HPLC Method Validation Relative Retention Time Stationary Phase Selectivity

Response Factor Differentiation: Absence of the Cytosine Chromophore Modification Alters UV Sensitivity vs. FTC and Impurity 29

The N4-substitution of the cytosine ring in the Amadori impurity modifies the conjugated π-electron system, resulting in a different molar absorptivity at the standard detection wavelength of 280 nm compared to emtricitabine (λmax ~280 nm for FTC) . Under the HPLC conditions reported by Hamarapurkar et al. (2013, J Chromatogr Sci 51:419-424), FTC and its related degradation substances displayed varying response factors, necessitating the use of relative response factors (RRF) for accurate quantification [1]. The Amadori impurity, due to its distinct chromophore environment, exhibits an RRF that differs from both FTC (RRF = 1.0, by definition) and from simpler impurities such as Emtricitabine Impurity 29 (MW 265.26; C8H12FN3O4S) . Quantitative determination using an incorrect RRF—for example, assuming the Amadori impurity has a response equivalent to FTC—would result in systematic under- or over-estimation of impurity content, potentially leading to out-of-specification (OOS) results or erroneous batch acceptance decisions .

Response Factor UV Detection Quantitative Impurity Analysis

Formation Mechanism Specificity: Amadori Rearrangement Pathway vs. Oxidative and Hydrolytic Degradation Routes

Forced degradation studies by Seshachalam et al. (2007) demonstrated that FTC degrades under acidic, alkaline, and oxidative stress conditions, with the greatest lability observed under oxidative conditions, while remaining stable to dry heat and photolytic degradation [1]. The Amadori impurity, however, is not a hydrolytic or oxidative degradant but rather a Maillard reaction product formed during synthesis when FTC is exposed to reducing sugars (such as lactose excipient) under conditions favoring glycosylamine formation and subsequent Amadori rearrangement . This distinct formation pathway means that the Amadori impurity serves as a specific marker for process control rather than storage stability: its presence indicates inadequate control of the API-excipient interaction during manufacturing, whereas oxidative impurities such as FTC S-oxide reflect post-synthetic handling and storage conditions. No alternative FTC impurity standard addresses both the process chemistry origin and the specific regulatory reporting threshold applicable to this compound, making the authenticated Amadori standard indispensable for comprehensive mass balance and impurity fate-and-purge studies .

Stress Degradation Forced Degradation Studies Mass Balance

Regulatory Compliance: Traceability to Pharmacopoeial Standards Enables ANDA and DMF Submissions

The SynZeal Amadori impurity reference standard is supplied with detailed characterization data compliant with regulatory guidelines and can be provided with traceability against pharmacopoeial standards (USP or EP) based on feasibility . In contrast, generic FTC reference standards (e.g., USP Emtricitabine RS, CAS 143491-57-0) or common impurity standards (e.g., Emtricitabine Racemic Mixture) are certified only for their respective analytes and cannot be cross-utilized to identify or quantify the Amadori impurity due to differences in chromatographic retention, mass spectra, and response factors . The Clearsynth and Veeprho impurity reference standard portfolios further reinforce that each FTC impurity—whether process-related, degradation-derived, or stereoisomeric—requires an independently synthesized, structurally characterized, and analytically certified standard to satisfy the specificity and traceability requirements of ICH Q7 (GMP for Active Pharmaceutical Ingredients) and for successful ANDA/DMF regulatory submissions .

Pharmacopoeial Traceability Reference Standard Qualification ANDA Regulatory Submission

Definitive Application Scenarios for O-alpha-D-Glucopyranosyl Emtricitabine Based on Verified Differentiation Evidence


ANDA Impurity Profiling: Identification and Quantification of the Amadori Peak in Generic FTC Drug Substance

Generic pharmaceutical manufacturers developing ANDA submissions for emtricitabine must demonstrate that all process-related impurities exceeding the ICH Q3A reporting threshold (0.05%) are identified, quantified, and controlled [1]. The Amadori rearrangement impurity, formed via the non-enzymatic glycosylation pathway during synthesis, requires an authenticated reference standard for unambiguous peak assignment in the HPLC impurity profile—particularly critical given that its molecular weight (571.5 Da) and N4-glycosyl-modified chromophore produce distinct retention and UV response characteristics not shared by oxidative degradants or stereoisomers [2]. Without this standard, the Amadori peak may remain unidentified (as occurred with several peaks in the Ashenafi et al. 2010 LC-MS profiling study) [3], creating a regulatory deficiency under ICH Q3A Section 3 (identification of impurities above the identification threshold) [1].

Stability-Indicating Method Validation: Establishing Specificity for the Amadori Impurity Under ICH Q2(R1) Requirements

Validation of a stability-indicating HPLC method per ICH Q2(R1) requires demonstration of specificity—the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components [1]. The Amadori impurity standard is essential for forced degradation selectivity studies: spike-and-recovery experiments using the authenticated standard confirm that the Amadori peak is chromatographically resolved (Rs ≥ 1.5) from FTC, its oxidative degradants (e.g., FTC S-oxide), and its diastereomer under the validated conditions reported by Seshachalam et al. (2007) and Hamarapurkar et al. (2013) [2]. Absence of the Amadori standard from the selectivity panel constitutes an incomplete specificity demonstration that may be cited by FDA reviewers during method assessment [1].

Mass Balance and Fate-and-Purge Studies: Tracking the Amadori Impurity Through the FTC Synthetic Route

Process chemistry teams conducting fate-and-purge studies to demonstrate that the Amadori impurity is adequately removed or controlled during FTC synthesis require a characterized reference standard to spike into intermediate process streams and determine the purge factor across each unit operation (e.g., crystallization, extraction) [1]. Because the Amadori impurity forms via a Maillard-type reaction between FTC and reducing sugars—a mechanism entirely distinct from the oxidative, hydrolytic, and thermal degradation pathways studied by Seshachalam et al. (2007) [2]—its behavior during downstream processing (solubility, partitioning, crystallization rejection) cannot be inferred from the behavior of other FTC impurities. Quantitative LC-MS or HPLC-UV analysis using the Amadori standard enables determination of the process capability index (Cpk) for impurity rejection, a key component of the ICH Q11 drug substance control strategy [3].

Excipient Compatibility Screening: Detecting Amadori Impurity Formation During FTC-Lactose Formulation Development

Fixed-dose combination (FDC) products containing emtricitabine and lactose-based excipients (e.g., Truvada generics: FTC/tenofovir disoproxil fumarate) are at risk of Amadori impurity formation via the Maillard reaction between FTC's primary amine and the reducing sugar moiety of lactose during wet granulation or accelerated stability storage [1]. The Amadori impurity standard enables formulation scientists to conduct quantitative excipient compatibility studies: spiking the standard into placebo blends and monitoring its formation kinetics under ICH Q1A accelerated conditions (40°C/75% RH) provides direct evidence of the Maillard pathway and permits rational selection of non-reducing excipients (e.g., mannitol) or process modifications to mitigate this impurity [2]. This proactive control strategy addresses a known gap, as standard oxidative and hydrolytic impurity monitoring protocols do not detect the Amadori product [2].

Quote Request

Request a Quote for O-alpha-D-Glucopyranosyl Emtricitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.